DL-Mevalonolactone-4,4,5,5-D4
Description
Contextualizing the Mevalonate (B85504) Pathway in Central Metabolism
The mevalonate (MVA) pathway is a fundamental metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.org It functions as a central hub in cellular metabolism, converting the basic two-carbon unit of acetyl-CoA into two five-carbon building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.orgmetwarebio.com These molecules are the universal precursors for the synthesis of isoprenoids, a large and diverse class of over 30,000 biomolecules. wikipedia.orgmicrobiologyresearch.org
The products derived from the mevalonate pathway are essential for numerous cellular functions:
Sterol Synthesis : A primary output of the pathway is cholesterol, a vital component of animal cell membranes that regulates fluidity and permeability. metwarebio.comnumberanalytics.com Cholesterol is also the precursor to steroid hormones, vitamin D, and bile acids. numberanalytics.combyjus.comfrontiersin.org
Non-Sterol Isoprenoid Synthesis : The pathway produces a variety of non-sterol isoprenoids crucial for cell function. nih.gov These include dolichols (required for glycoprotein (B1211001) synthesis), coenzyme Q10 (a component of the electron transport chain), and heme-A. nih.gov
Protein Prenylation : Intermediates like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) are covalently attached to proteins in a process called prenylation. metwarebio.com This modification is critical for the proper localization and function of key signaling proteins, such as those in the Ras, Rho, and Rab families of GTPases. metwarebio.com
Given its central role, the mevalonate pathway is tightly regulated, primarily at the level of the enzyme HMG-CoA reductase (HMGCR), which catalyzes the rate-limiting step. byjus.comfiveable.me Dysregulation of this pathway is implicated in various diseases, including cardiovascular disease, cancer, and certain autoinflammatory disorders, making it a significant area of biomedical research and a target for therapeutic intervention. metwarebio.comfrontiersin.orgnih.gov
| Key Input and Outputs of the Mevalonate Pathway | |
| Primary Substrate | Acetyl-CoA metwarebio.comcreative-proteomics.com |
| Core Building Blocks Produced | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) wikipedia.org |
| Major End-Product Classes | Sterols: Cholesterol, Steroid Hormones, Vitamin D, Bile Acids numberanalytics.combyjus.comfrontiersin.orgNon-Sterol Isoprenoids: Dolichols, Coenzyme Q10, Heme-A nih.govIsoprenoid Intermediates for Protein Prenylation: Farnesyl pyrophosphate (FPP), Geranylgeranyl pyrophosphate (GGPP) metwarebio.com |
| Key Regulatory Enzyme | HMG-CoA Reductase (HMGCR) byjus.comfiveable.me |
Rationale for Deuterium (B1214612) Labeling at the 4,4,5,5 Positions of Mevalonolactone (B1676541) for Tracer Applications
DL-Mevalonolactone-4,4,5,5-D4 is a specific isotopologue designed for tracer applications in metabolic research. nih.gov The rationale for its design involves the choice of the isotope (deuterium) and the specific placement of the labels on the mevalonolactone molecular structure.
Deuterium Labeling: Deuterium (²H or D) is an inexpensive and commonly used stable isotope for labeling. researchgate.netresearchgate.net Replacing hydrogen with deuterium creates a mass shift that is easily detectable by mass spectrometry. clearsynth.com When used as an internal standard, a deuterated compound like this compound co-elutes with the natural, unlabeled analyte in liquid chromatography (LC) but is resolved in the mass spectrometer. doi.orgnih.gov This co-elution is critical because it ensures that both the labeled standard and the endogenous analyte experience the same conditions during sample preparation and analysis, including any ion suppression effects in the MS source, allowing for highly accurate quantification. researchgate.netclearsynth.com
Labeling at the 4,4,5,5 Positions: The selection of the 4,4,5,5 positions for deuterium labeling is a deliberate chemical and analytical choice. A synthetic route has been developed that allows for the specific introduction of deuterium at various positions on the mevalonolactone molecule. capes.gov.br The stability of the carbon-deuterium (C-D) bonds at these specific locations is a key consideration. For a tracer to be effective, the isotopic labels must not be lost during the metabolic or chemical processes being studied. The C-D bonds at the 4 and 5 positions are chemically stable and not expected to be cleaved during the enzymatic steps immediately following mevalonate in the pathway.
Furthermore, the incorporation of four deuterium atoms results in a mass increase of four Daltons compared to the unlabeled molecule. nih.govlgcstandards.com This significant mass shift provides a clear and unambiguous signal in mass spectrometry, moving the labeled standard's peak away from the natural isotopic peaks of the unlabeled analyte, which prevents signal overlap and improves analytical sensitivity and accuracy. researchgate.net This makes this compound an excellent internal standard for the precise quantification of endogenous mevalonolactone in biological samples, which is crucial for assessing the activity of the mevalonate pathway. researchgate.netebi.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,5,6,6-tetradeuterio-4-hydroxy-4-methyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVXNLLUYHCIIH-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC(=O)C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(=O)CC1(C)O)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186506 | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349553-98-6 | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349553-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-2-one-5,6-d2, tetrahydro-5,6-d2-4-hydroxy-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801186506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mevalonate Pathway Intermediacy and Downstream Biosynthesis Tracing
Enzymatic Conversion of DL-Mevalonolactone to Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)
DL-Mevalonolactone is the lactone form of mevalonic acid, a key precursor in the mevalonate (B85504) pathway. caymanchem.com Once introduced into a biological system, DL-Mevalonolactone-4,4,5,5-D4 is hydrolyzed to form deuterated mevalonic acid. This molecule then enters the established mevalonate pathway, a series of enzymatic reactions that produce the fundamental five-carbon building blocks for all isoprenoids: Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP). wikipedia.org
The conversion of the deuterated mevalonate involves a sequence of ATP-dependent reactions. nih.gov First, mevalonate kinase (MVK) phosphorylates mevalonate to produce mevalonate-5-phosphate. researchgate.net Next, phosphomevalonate kinase (PMK) adds a second phosphate (B84403) group, yielding mevalonate-5-diphosphate. researchgate.net The final step in the formation of IPP is catalyzed by mevalonate diphosphate (B83284) decarboxylase (MVD), which removes the carboxyl group. researchgate.net The deuterium (B1214612) atoms at positions 4 and 5 of the mevalonolactone (B1676541) are retained throughout this process, resulting in the formation of deuterated IPP. This IPP can then be reversibly isomerized to DMAPP by the enzyme IPP isomerase. nih.gov
| Enzyme | Action | Product |
| Mevalonate Kinase (MVK) | Phosphorylation of mevalonate | Mevalonate-5-phosphate |
| Phosphomevalonate Kinase (PMK) | Phosphorylation of mevalonate-5-phosphate | Mevalonate-5-diphosphate |
| Mevalonate Diphosphate Decarboxylase (MVD) | Decarboxylation of mevalonate-5-diphosphate | Isopentenyl Pyrophosphate (IPP) |
| IPP Isomerase | Isomerization of IPP | Dimethylallyl Pyrophosphate (DMAPP) |
Tracing of Cholesterol Biosynthesis Pathways using Deuterated Mevalonolactone
One of the primary applications of this compound is in the detailed study of cholesterol biosynthesis. nih.gov Since cholesterol is a sterol derived from the mevalonate pathway, the deuterium labels from the tracer molecule become incorporated into the final cholesterol product. frontiersin.org This allows for the quantitative analysis of de novo cholesterol synthesis rates in various tissues and under different physiological or pathological conditions.
Researchers can administer this compound and, after a designated period, isolate cholesterol from tissues or bodily fluids. Using techniques like mass spectrometry, the amount of deuterated cholesterol can be precisely measured. researchgate.net This provides a direct indication of the rate at which new cholesterol is being synthesized. metsol.com Such studies are invaluable for understanding the regulation of cholesterol homeostasis and the effects of dietary changes or pharmaceutical interventions on this process. nih.govnih.gov For example, studies have shown that dietary cholesterol feeding can suppress the body's own cholesterol synthesis. nih.gov
| Research Focus | Method | Key Finding |
| Quantifying de novo cholesterol synthesis | Administration of deuterated tracer followed by mass spectrometry of isolated cholesterol | Allows for the direct measurement of cholesterol synthesis rates in vivo. |
| Impact of dietary cholesterol | Comparing deuterated cholesterol levels in subjects on low vs. high cholesterol diets | Increased dietary cholesterol leads to a measurable decrease in endogenous cholesterol synthesis. nih.gov |
| Efficacy of cholesterol-lowering drugs | Measuring deuterated cholesterol before and after drug administration | Provides a quantitative measure of how effectively a drug inhibits the mevalonate pathway. |
Investigation of Isoprenoid and Other Sterol Biosynthesis Pathways Beyond Cholesterol using Isotopic Labeling
The utility of this compound extends beyond the study of cholesterol. The mevalonate pathway is the source for all isoprenoid compounds, a vast and diverse class of molecules with critical cellular functions. nih.gov These include non-sterol isoprenoids such as dolichols (essential for glycoprotein (B1211001) synthesis), ubiquinone (Coenzyme Q10, a vital component of the electron transport chain), and heme-A. researchgate.net
By using a deuterated tracer, scientists can follow the metabolic fate of mevalonate into these other important biosynthetic pathways. nih.gov For instance, studies have demonstrated that all tissues examined have the capacity to synthesize dolichol and ubiquinone from mevalonate precursors. nih.gov The use of isotopic labeling helps to elucidate the relative rates of synthesis of these different isoprenoids in various organs and how these rates are regulated, providing a more comprehensive picture of mevalonate metabolism. nih.gov
| Isoprenoid Product | Cellular Function | Application of Isotopic Tracing |
| Dolichols | Involved in the synthesis of glycoproteins | Quantifying the rate of dolichol synthesis in different tissues. nih.gov |
| Ubiquinone (Coenzyme Q10) | Component of the mitochondrial electron transport chain | Investigating the biosynthesis of ubiquinone and its regulation. nih.gov |
| Heme-A | A component of cytochrome c oxidase | Tracing the incorporation of isoprenoid precursors into heme molecules. |
| Isopentenyl tRNA | Modification of transfer RNA | Studying the role of mevalonate pathway in protein synthesis. |
Elucidation of Divergent Mevalonate Pathway Variants in Prokaryotic and Eukaryotic Organisms
The mevalonate pathway is not universally identical across all life forms. While it is a fundamental metabolic route in eukaryotes and archaea, an alternative, non-mevalonate pathway known as the methylerythritol phosphate (MEP) pathway exists in bacteria and the plastids of plants and algae. nih.govnih.gov Furthermore, even within the mevalonate pathway, variations exist. Archaea, for example, possess a modified version of the pathway that differs from the one found in eukaryotes. oup.comacs.org
Isotopic tracers like this compound are instrumental in confirming the activity of the mevalonate pathway in different organisms. If an organism can incorporate the deuterium label from the tracer into its isoprenoid products, it provides strong evidence for a functional mevalonate pathway. This approach helps to distinguish between organisms that utilize the mevalonate pathway, the MEP pathway, or in some cases, both. It has also been crucial in understanding the evolution of these metabolic routes, suggesting that the mevalonate pathway is an ancient metabolic process present in all three domains of life. nih.gov
| Domain of Life | Predominant Isoprenoid Pathway | Key Characteristics |
| Eukaryotes | Mevalonate (MVA) Pathway | "Classical" pathway involving phosphorylation followed by decarboxylation. wikipedia.org |
| Archaea | Modified Mevalonate (MVA) Pathway | Lacks some enzymes of the eukaryotic pathway; involves phosphorylation, decarboxylation, and then another phosphorylation. acs.org |
| Bacteria | Methylerythritol Phosphate (MEP) Pathway | A distinct, non-homologous pathway for IPP and DMAPP synthesis. Some bacteria possess the MVA pathway, likely through horizontal gene transfer. nih.govnih.gov |
Methodological Advancements in Metabolic Flux Analysis with Dl Mevalonolactone 4,4,5,5 D4
Application of Stable Isotope Tracing for Quantitative Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of reactions within a metabolic network. When stable isotopes are used, the approach is often termed 13C-MFA or, more broadly, isotope-assisted MFA. The fundamental principle involves introducing a substrate labeled with a heavy isotope (like deuterium (B1214612) or 13C) into a biological system and tracking its incorporation into downstream metabolites.
DL-Mevalonolactone-4,4,5,5-D4 serves as an ideal tracer for the MVA pathway. Once introduced to cells or organisms, it is hydrolyzed to form mevalonic acid-d4, which then enters the isoprenoid biosynthesis pathway. The four deuterium atoms on positions 4 and 5 are metabolically stable, meaning they are not lost during subsequent enzymatic reactions. This ensures that the D4 label is retained as mevalonate (B85504) is converted to isopentenyl pyrophosphate (IPP), dimethylallyl pyrophosphate (DMAPP), geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and ultimately into final products like cholesterol and ubiquinone.
By measuring the rate at which the D4 label appears in these downstream isoprenoids, researchers can calculate the flux through this pathway. This quantitative data is invaluable for understanding how the MVA pathway is regulated under various physiological or pathological conditions. For example, MFA using deuterated mevalonolactone (B1676541) can be employed to determine the efficacy of statins, which inhibit HMG-CoA reductase, the rate-limiting enzyme upstream of mevalonate production. A reduction in the incorporation of a tracer introduced earlier in the pathway (like labeled glucose) coupled with sustained incorporation from exogenous D4-mevalonolactone can precisely quantify the drug's effect.
A representative experiment might involve culturing cells with a known concentration of this compound and harvesting them at various time points. The enrichment of the D4 label in key metabolites provides a dynamic view of the pathway's activity.
| Metabolite | Flux Rate (nmol/mg protein/hr) - Control | Flux Rate (nmol/mg protein/hr) - Statin Treated |
|---|---|---|
| Isopentenyl Pyrophosphate (from D4-MVA) | 15.2 | 14.8 |
| Farnesyl Pyrophosphate (from D4-MVA) | 8.9 | 8.5 |
| Cholesterol (from D4-MVA) | 2.1 | 2.0 |
Mass Spectrometry-Based Approaches for Detecting Deuterium Incorporation and Metabolic Fate
Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying stable isotope incorporation. Coupled with separation techniques like liquid chromatography (LC-MS/MS), it can measure the abundance of specific labeled and unlabeled metabolites in a complex biological sample with high sensitivity and specificity.
When analyzing samples from a tracing experiment with this compound, the mass spectrometer can distinguish between the naturally occurring (M+0) molecules and those that have incorporated the four deuterium atoms (M+4). Because deuterium has a mass of approximately 1.006 Da greater than hydrogen, a metabolite that has incorporated the D4-mevalonate backbone will have a mass-to-charge ratio (m/z) that is approximately 4 units higher than its unlabeled counterpart.
For instance, isopentenyl pyrophosphate (IPP) is formed directly from mevalonate. Therefore, IPP derived from the D4 tracer will appear as an M+4 isotopologue. Farnesyl pyrophosphate (FPP) is formed from three mevalonate-derived units. If the system is fed exclusively with the D4 tracer, the resulting FPP would be M+12. However, in most experiments, the tracer is diluted in an unlabeled pool, allowing for the analysis of mass isotopologue distributions (MIDs), which reveal the relative abundances of M+0, M+4, M+8, and M+12 species. This distribution provides rich data for MFA models.
The metabolic fate of the D4 label can be traced to various end products. The incorporation of the label into cholesterol (which contains six mevalonate units) can be monitored to measure cholesterol synthesis rates, while its appearance in ubiquinone (Coenzyme Q10) can track the flux towards non-sterol isoprenoids.
| Compound | Molecular Formula | Unlabeled m/z [M-H]⁻ | D4-Labeled m/z [M-H]⁻ (from one D4-MVA unit) |
|---|---|---|---|
| Mevalonic Acid | C₆H₁₂O₄ | 147.06 | 151.09 |
| Isopentenyl Pyrophosphate (IPP) | C₅H₁₂O₇P₂ | 245.00 | 249.03 |
| Geranyl Pyrophosphate (GPP) | C₁₀H₂₀O₇P₂ | 313.06 | 317.09 (M+4), 321.11 (M+8) |
| Farnesyl Pyrophosphate (FPP) | C₁₅H₂₈O₇P₂ | 381.13 | 385.15 (M+4), 389.18 (M+8), 393.20 (M+12) |
Differentiation of De Novo Synthesis from Exogenous Precursor Uptake Using Deuterated Mevalonolactone
A key advantage of using this compound is its ability to distinguish between the de novo synthesis of isoprenoids and the uptake and utilization of exogenous mevalonate. De novo synthesis starts from acetyl-CoA, which is converted to mevalonate by HMG-CoA reductase. This endogenously produced mevalonate is unlabeled (M+0). In contrast, mevalonate taken up from the extracellular environment, when supplied as the D4 tracer, is labeled (M+4).
By administering this compound and measuring the ratio of labeled (M+4) to unlabeled (M+0) downstream metabolites like cholesterol, researchers can precisely quantify the contribution of each pathway. This is particularly relevant in cancer biology, where some tumors exhibit a reprogrammed lipid metabolism and may rely more heavily on either de novo synthesis or scavenging of external metabolites.
For example, an experiment could compare a control cell line to one treated with a statin. In the control cells, a certain baseline ratio of labeled to unlabeled cholesterol would be observed, reflecting the balance of uptake and de novo synthesis. In the statin-treated cells, HMG-CoA reductase is inhibited, shutting down de novo synthesis. This would be expected to dramatically increase the relative abundance of D4-labeled cholesterol, as the cells become more reliant on the exogenously supplied deuterated precursor. This approach provides a direct measure of the metabolic reprogramming induced by the drug.
| Experimental Condition | % Unlabeled Cholesterol (M+0) (De Novo Synthesis) | % D4-Labeled Cholesterol (M+4) (Exogenous Uptake) |
|---|---|---|
| Control | 85% | 15% |
| Statin Treatment (10 µM) | 5% | 95% |
| High Serum Lipid Condition | 60% | 40% |
Enzymological and Mechanistic Investigations of Mevalonate Pathway Enzymes
Probing HMG-CoA Reductase Activity and Regulatory Mechanisms
HMG-CoA reductase is the rate-limiting enzyme of the mevalonate (B85504) pathway, catalyzing the conversion of HMG-CoA to mevalonate. wikipedia.org Its activity is tightly regulated through a multivalent feedback control system involving both sterol and non-sterol products derived from mevalonate. nih.gov While DL-Mevalonolactone-4,4,5,5-D4 enters the pathway downstream of HMG-CoA reductase, its metabolites are instrumental in studying the feedback regulation of this crucial enzyme.
When cells are supplied with this compound, it is converted into deuterated mevalonate and subsequently into deuterated isoprenoid derivatives such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). By monitoring the levels of these deuterated end-products and correlating them with HMG-CoA reductase activity, researchers can elucidate the specific roles of these molecules in feedback inhibition. Studies have shown that mevalonolactone (B1676541) and its metabolic products can inhibit the synthesis and enhance the degradation of HMG-CoA reductase. nih.gov The use of the D4-labeled compound allows for the precise tracing of the specific molecules responsible for this regulation, distinguishing them from the endogenous, unlabeled pool.
| Regulatory Molecule (Derived from Mevalonate) | Mechanism of Action | Effect on HMG-CoA Reductase | Investigative Role of this compound |
|---|---|---|---|
| Sterols (e.g., Cholesterol) | Activates transcriptional regulation via SREBP | Decreases gene expression | Traces the flux of labeled carbon to sterol end-products |
| Non-sterol Isoprenoids (e.g., FPP) | Promotes enzyme degradation | Enhances protein degradation rate | Identifies and quantifies the specific non-sterol regulators |
Insights into Mevalonate Kinase and Phosphomevalonate Kinase Functions
Following its formation, mevalonate is phosphorylated in two successive ATP-dependent steps catalyzed by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK). wikipedia.org MVK converts mevalonate to mevalonate-5-phosphate, and PMVK subsequently converts this product to mevalonate-5-pyrophosphate. wikipedia.orgwikipedia.orgresearchgate.net
This compound serves as an ideal substrate for directly assaying the activity of these kinases. After its hydrolysis to D4-mevalonate, it enters the enzymatic cascade. Researchers can monitor the reaction progress by quantifying the appearance of the deuterated and phosphorylated products using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach allows for the determination of key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for both enzymes under various conditions. For example, studies on MVK from Hevea brasiliensis have determined the Km for DL-mevalonate to be 0.13 mM. nih.govnih.gov Using the deuterated analog allows for similar precise measurements in complex biological mixtures without interference from endogenous substrates.
| Enzyme | Substrate | Product | Cofactor | Role of this compound |
|---|---|---|---|---|
| Mevalonate Kinase (MVK) | D4-Mevalonate | D4-Mevalonate-5-phosphate | ATP, Mg2+/Mn2+ | Provides a traceable substrate to measure MVK activity and kinetics. nih.gov |
| Phosphomevalonate Kinase (PMVK) | D4-Mevalonate-5-phosphate | D4-Mevalonate-5-pyrophosphate | ATP | Allows for monitoring the sequential reaction and measuring PMVK activity. |
Analysis of Farnesyl Pyrophosphate Synthase and Geranylgeranyl Pyrophosphate Synthase Mechanisms
The subsequent steps in the pathway involve the head-to-tail condensation of isopentenyl diphosphate (B83284) (IPP) units with dimethylallyl diphosphate (DMAPP) to form larger isoprenoid chains. nih.gov Farnesyl pyrophosphate synthase (FPPS) synthesizes the 15-carbon FPP, while geranylgeranyl pyrophosphate synthase (GGPPS) produces the 20-carbon GGPP. nih.govnih.gov
The D4 label from this compound is conserved through the preceding reactions and is incorporated into the five-carbon building block, IPP. FPPS and GGPPS then utilize both labeled and unlabeled IPP from the cellular pool. By analyzing the mass distribution of the resulting FPP and GGPP molecules, scientists can determine the number of deuterated IPP units that have been incorporated. This provides powerful insights into the processive nature of the synthase enzymes and the dynamics of the IPP pool. This method helps to clarify the step-wise condensation mechanism, which proceeds through a carbocationic intermediate. nih.govresearchgate.net
| Enzyme | Reaction | Product | Mechanistic Insight from D4 Labeling |
|---|---|---|---|
| Farnesyl Pyrophosphate Synthase (FPPS) | DMAPP + 2 IPP → FPP | Farnesyl Pyrophosphate (C15) | Reveals the sequential addition of two IPP units onto the initial DMAPP. |
| Geranylgeranyl Pyrophosphate Synthase (GGPPS) | FPP + IPP → GGPP | Geranylgeranyl Pyrophosphate (C20) | Confirms the addition of a third IPP unit (to the C15 precursor) to form the C20 product. |
Characterization of Isopentenyl Diphosphate Isomerase Activity
Isopentenyl diphosphate isomerase (IDI) catalyzes the crucial reversible isomerization of the less reactive IPP to the more electrophilic DMAPP. nih.gov The relative ratio of these two C5 isomers is a critical determinant for the efficient synthesis of longer-chain isoprenoids by synthases like FPPS and GGPPS.
The use of this compound leads to the formation of a pool of D4-labeled IPP. The action of IDI on this pool generates D4-labeled DMAPP. By tracking the isotopic label, researchers can monitor the interconversion between the two isomers in real-time. This allows for the study of the enzyme's kinetic properties and the position of the chemical equilibrium. Understanding the dynamics of this isomerization is fundamental to comprehending how cells regulate the flow of precursors toward the synthesis of thousands of different isoprenoid products.
| Enzyme | Substrate | Product | Significance of D4 Labeling |
|---|---|---|---|
| Isopentenyl Diphosphate Isomerase (IDI) | D4-Isopentenyl Diphosphate (D4-IPP) | D4-Dimethylallyl Diphosphate (D4-DMAPP) | Enables direct measurement of the forward and reverse reaction rates and determination of the equilibrium constant. |
Research on Pathophysiological Implications and Therapeutic Targets
Investigating Metabolic Disorders Linked to Mevalonate (B85504) Pathway Dysregulation
The deuterated chemical compound, DL-Mevalonolactone-4,4,5,5-D4, serves as a critical analytical tool in the investigation of metabolic disorders stemming from the dysregulation of the mevalonate pathway. Its primary application is as an internal standard for the accurate quantification of mevalonic acid levels in biological samples, which is essential for diagnosing and understanding diseases such as Mevalonic Aciduria and for studying its impact on cholesterol homeostasis and adipocyte function.
Mevalonic Aciduria and Mevalonate Kinase Deficiency Research
Mevalonic aciduria is a rare, severe inherited metabolic disorder caused by a deficiency of the enzyme mevalonate kinase. caymanchem.com This deficiency leads to the accumulation of mevalonic acid in the body, which is then excreted in the urine. caymanchem.comnih.gov The δ-lactone form of mevalonic acid is DL-Mevalonolactone. medchemexpress.com In the diagnostic process for Mevalonate Kinase Deficiency (MKD), the quantification of urinary mevalonic acid is a key biomarker. nih.gov
To ensure the accuracy and reliability of these measurements, stable isotope-labeled internal standards are employed in analytical methods like gas chromatography-mass spectrometry (GC-MS). nih.gov this compound, or similar deuterated forms like 2H7-mevalonolactone, are used for this purpose. nih.gov By adding a known amount of the deuterated standard to a patient's urine sample, researchers can correct for any loss of the analyte during sample preparation and analysis, allowing for precise quantification of the endogenous mevalonic acid levels. nih.gov This accurate measurement is crucial for confirming a diagnosis of MKD and for monitoring the biochemical response to potential therapies. nih.gov
Studies on Cholesterol Homeostasis and Hyperlipidaemia Pathogenesis
The mevalonate pathway is a fundamental metabolic route for the synthesis of cholesterol and other isoprenoids. creative-proteomics.com Dysregulation of this pathway is intrinsically linked to disorders of cholesterol homeostasis, including hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. nih.gov The rate of cholesterol synthesis is directly related to the concentration of mevalonic acid in the plasma. nih.gov Therefore, the ability to accurately measure mevalonic acid levels provides a window into the activity of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. nih.gov
In research aimed at understanding the pathogenesis of hyperlipidemia and developing new therapeutic strategies, the precise measurement of mevalonate pathway activity is essential. While the direct use of this compound as a metabolic tracer in these studies is not extensively documented in the provided search results, its role as an internal standard is paramount. By enabling the accurate quantification of mevalonic acid, it allows researchers to assess the in vivo effects of genetic mutations, dietary interventions, and pharmacological agents on cholesterol synthesis. nih.gov This information is vital for elucidating the molecular mechanisms underlying hyperlipidemia and for evaluating the efficacy of cholesterol-lowering drugs.
Understanding Cellular Stress Responses and Signaling Pathways Modulated by Mevalonate Metabolites
Dysregulation of the mevalonate pathway not only impacts metabolic homeostasis but also triggers cellular stress responses and modulates various signaling pathways. The accumulation of mevalonate pathway intermediates, or the deficiency of its downstream products, can lead to oxidative stress, mitochondrial dysfunction, and inflammatory responses.
Oxidative Stress and Mitochondrial Dysfunction in Metabolic Contexts
In conditions such as Mevalonic Aciduria, the accumulation of mevalonic acid and its lactone form, mevalonolactone (B1676541), is thought to exert toxic effects. nih.gov Studies have shown that prolonged exposure to mevalonolactone can induce oxidative stress, characterized by the production of reactive oxygen species (ROS). nih.gov This oxidative stress is closely linked to mitochondrial dysfunction, including mitochondrial depolarization and swelling. caymanchem.commedchemexpress.com
In research investigating the mechanisms of mevalonolactone-induced cellular damage, this compound can serve as a valuable tool. As a stable isotope-labeled compound, it can be used to differentiate the exogenously added mevalonolactone from the endogenous pool within the cells. This allows for precise studies on its uptake, metabolism, and direct effects on mitochondrial function and ROS production. By tracing the deuterated compound and its metabolites, researchers can gain a clearer understanding of the molecular pathways through which mevalonate pathway dysregulation leads to oxidative stress and mitochondrial damage. caymanchem.comnih.gov
Below is a data table summarizing the effects of mevalonolactone on markers of oxidative stress and mitochondrial function.
| Cellular Effect | Marker | Observation |
| Oxidative Stress | Reactive Oxygen Species (ROS) | Increased production |
| Superoxide Dismutase 2 (SOD2) | Upregulated expression | |
| Heme Oxygenase (HemeOX) | Upregulated expression | |
| Mitochondrial Dysfunction | Mitochondrial Membrane Potential | Decreased (Depolarization) |
| Mitochondrial Swelling | Induced | |
| Aconitase Activity | Inhibited in the brain |
Inflammatory Responses and Mevalonate Pathway Intermediates
The mevalonate pathway is intricately linked to the regulation of inflammatory responses. nih.gov Dysregulation of this pathway can lead to the activation of inflammatory signaling cascades. For instance, treatment of cells with DL-Mevalonolactone has been shown to induce an inflammatory response, evidenced by the upregulated expression of the pro-inflammatory cytokine Interleukin-1 beta (IL1B). medchemexpress.com
The study of how mevalonate pathway intermediates modulate inflammatory signaling is crucial for understanding the pathophysiology of autoinflammatory diseases like MKD. This compound can be utilized in these studies to precisely track the involvement of mevalonate in these processes. By using the deuterated form, researchers can confidently attribute the observed inflammatory responses to the experimental addition of mevalonolactone, distinguishing its effects from those of endogenous metabolites. This can help in delineating the specific signaling pathways, such as the NF-κB and MAPK pathways, that are activated by mevalonate pathway intermediates and contribute to the inflammatory phenotype. medchemexpress.commdpi.comnih.gov
The following table outlines key inflammatory mediators and signaling pathways affected by mevalonate pathway intermediates.
| Mediator/Pathway | Role in Inflammation |
| Interleukin-1 beta (IL-1β) | A key pro-inflammatory cytokine involved in fever and systemic inflammation. |
| NF-κB Signaling Pathway | A central regulator of gene expression in response to inflammatory stimuli. |
| MAPK Signaling Pathway | A group of protein kinases that regulate a wide range of cellular processes, including inflammation. |
Protein Prenylation and Small GTPase Signaling Research
Protein prenylation is a crucial post-translational modification where isoprenoid groups—specifically farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP)—are attached to cysteine residues of target proteins. This process is essential for the proper localization and function of many proteins, including the Rho family of small GTPases (e.g., Rho, Rac, and Cdc42). These GTPases act as molecular switches in a multitude of cellular signal transduction pathways, controlling processes such as cytoskeletal organization, cell proliferation, and membrane trafficking.
The use of this compound is instrumental in studying the dynamics of protein prenylation. By introducing this labeled precursor into cell cultures, scientists can trace the incorporation of the deuterium-labeled isoprenoid units onto small GTPases.
Detailed Research Applications:
Tracing Isoprenoid Incorporation: When cells are supplied with this compound, it is metabolized into deuterated FPP and GGPP. These labeled isoprenoids are then transferred to GTPases by farnesyltransferase or geranylgeranyltransferases. Using mass spectrometry-based proteomics, researchers can identify and quantify the prenylated proteins that carry the deuterium (B1214612) label. This technique provides direct evidence of active prenylation and allows for the measurement of the rate of modification. nih.gov
Investigating GTPase Function: Proper membrane association, facilitated by the hydrophobic isoprenoid tail, is critical for the function of small GTPases. By tracing the attachment of the labeled isoprenoid anchor, researchers can correlate the status of prenylation with the activation state (GTP-bound vs. GDP-bound) and subcellular localization of these signaling proteins. Studies have shown that a lack of prenylation can lead to an accumulation of active, GTP-bound Rho family GTPases in the cytosol, which can paradoxically cause inappropriate activation of downstream signaling pathways.
Understanding Disease Mechanisms: Deficiencies in the mevalonate pathway, such as Mevalonate Kinase Deficiency (MKD), lead to a shortage of GGPP and compromised protein prenylation. frontiersin.org This deficit is linked to the inflammatory episodes characteristic of the disease. Using this compound, researchers can model these conditions to understand how reduced isoprenoid synthesis specifically affects the prenylation of key inflammatory signaling proteins.
| Research Focus | Technique | Key Findings |
| Dynamics of Prenylation | Mass Spectrometry with this compound tracing | Allows for the direct measurement of the rate of isoprenoid incorporation into specific small GTPases. |
| GTPase Localization & Activity | Isotope tracing combined with cellular fractionation and pull-down assays | Demonstrates that non-prenylated GTPases can accumulate in an active, GTP-bound state in the cytosol. |
| Pathophysiology of MKD | Metabolic labeling in cellular models of Mevalonate Kinase Deficiency | Links reduced isoprenoid availability directly to the impaired prenylation of specific signaling proteins involved in inflammation. |
Tracing Drug-Induced Perturbations of the Mevalonate Pathway
The mevalonate pathway is the target of several classes of drugs, most notably statins and nitrogen-containing bisphosphonates (N-BPs). frontiersin.org These drugs intentionally disrupt the pathway to achieve a therapeutic effect. This compound is an invaluable tool for quantifying the metabolic consequences of these drugs and understanding their precise mechanisms of action. Stable isotope tracing allows for a dynamic view of metabolic flux through a pathway, revealing how genetic or chemical perturbations affect the flow of metabolites. nih.gov
Detailed Research Applications:
Quantifying Statin Effects: Statins inhibit HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway. This action reduces the synthesis of mevalonate and all downstream isoprenoids. By introducing this compound into a system treated with statins, researchers can bypass the inhibited step and specifically trace the metabolic fate of mevalonate itself. This helps to distinguish the direct effects of pathway inhibition from other potential off-target effects of the drug and to study the synthesis of downstream products like cholesterol and ubiquinone.
Elucidating Bisphosphonate Mechanisms: N-BPs inhibit farnesyl pyrophosphate synthase (FPPS), an enzyme further down the pathway. This blockade leads to a buildup of upstream intermediates, like isopentenyl pyrophosphate (IPP), and a depletion of FPP and GGPP. Using this compound as a tracer, researchers can precisely measure the accumulation of labeled intermediates prior to the FPPS step and the depletion of labeled products after the block. This confirms the specific site of action and allows for the quantification of the metabolic flux redirection.
Metabolic Flux Analysis: The data generated from tracing experiments with this compound can be used in metabolic flux analysis (MFA). This computational approach models the flow of atoms through a metabolic network. By measuring the incorporation of deuterium into various downstream metabolites (e.g., cholesterol, ubiquinone, prenylated proteins) over time, MFA can calculate the rates of different reactions in the pathway and determine how these rates change in response to drug treatment. nih.gov This provides a systems-level understanding of the drug's impact.
| Drug Class | Enzyme Target | Effect on Pathway | Application of this compound |
| Statins | HMG-CoA Reductase | Decreased mevalonate synthesis | Bypasses the inhibited enzyme to study the metabolism of mevalonate and its conversion to downstream isoprenoids. |
| N-Bisphosphonates | Farnesyl Pyrophosphate Synthase (FPPS) | Accumulation of IPP; depletion of FPP & GGPP | Traces the flow of mevalonate to the point of the enzymatic block, allowing quantification of accumulated precursors. |
| Various Inhibitors | Multiple potential targets | Altered metabolic flux | Provides quantitative data for Metabolic Flux Analysis (MFA) to model the systems-level impact of the drug on the entire pathway. |
Advanced Analytical Applications As a Standard in Quantitative Research
Use as an Internal Standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Quantification
DL-Mevalonolactone-4,4,5,5-D4 is an ideal internal standard for quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. jchps.comlcms.cz In quantitative LC-MS/MS methods, an internal standard is a compound added in a known quantity to all samples—calibrators, quality controls, and unknowns—prior to processing. lcms.cz The primary purpose of the internal standard is to correct for the loss of analyte during sample preparation and for variations in instrument response. lcms.czmdpi.com
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" for LC-MS/MS quantification. bebac.at This is because it is chemically identical to the analyte of interest (endogenous mevalonolactone) and thus exhibits nearly identical behavior during sample extraction, chromatographic separation, and ionization. lcms.czmdpi.com However, due to the incorporation of four deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) and can be distinguished from the unlabeled analyte by the mass spectrometer. nih.gov
By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, analysts can achieve highly accurate and precise quantification, effectively normalizing for variations that can occur at virtually every step of the analytical process. lcms.cz This stable isotope dilution method is crucial for minimizing the impact of matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological sample—which can otherwise compromise quantitative accuracy. lcms.cznih.gov Research has demonstrated the successful use of deuterated mevalonic acid or its lactone as an internal standard for the sensitive quantification of mevalonic acid in biological matrices like human plasma. nih.govresearchgate.net
Table 1: Key Properties for an LC-MS/MS Internal Standard
| Property | Rationale for this compound |
| Chemical Similarity | Identical chemical structure to the analyte ensures co-elution and similar behavior during extraction and ionization. |
| Mass Difference | The +4 Da mass shift allows for distinct detection by the mass spectrometer without interfering with the analyte signal. |
| Isotopic Stability | Deuterium labels are stable and do not exchange during sample processing or analysis, ensuring reliability. |
| Absence in Samples | As a synthetic isotopologue, it is not naturally present in biological samples, preventing background interference. |
Validation of Bioanalytical Methods for Mevalonate (B85504) and its Derivatives in Biological Matrices
Before an analytical method can be used to generate reliable data for clinical or research studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. jchps.comstanford.edu Bioanalytical method validation ensures the acceptability of assay performance and the reliability of results. jchps.com The use of a stable isotope-labeled internal standard like this compound is integral to successfully validating methods for quantifying mevalonate in complex biological matrices such as plasma, urine, or tissue homogenates. nih.govstanford.edu
A full method validation assesses several key parameters: jchps.comstanford.edu
Selectivity and Specificity: The method must be able to differentiate and quantify the analyte in the presence of other endogenous components in the matrix. The use of a specific mass transition for both the analyte and the deuterated internal standard in MS/MS provides high selectivity. nih.gov
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels over several days. stanford.edu The internal standard corrects for variability, leading to high accuracy and precision. nih.gov
Linearity and Range: The method must demonstrate a linear relationship between instrument response and known concentrations of the analyte over a specified range. A calibration curve is generated by plotting the analyte/internal standard peak area ratio against the concentration. nih.govresearchgate.net
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. jchps.comresearchgate.net
Recovery: This parameter assesses the efficiency of the extraction process. While a consistent recovery is important, the use of a co-eluting stable isotope-labeled internal standard can compensate for incomplete or variable extraction efficiency. nih.gov
Stability: The stability of the analyte must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at low temperatures, to ensure that the sample integrity is maintained from collection to analysis. nih.govstanford.edu
In one such validation study for mevalonic acid in human plasma using a deuterated internal standard, the method demonstrated excellent performance characteristics suitable for bioanalytical applications. nih.gov
Table 2: Example Performance Characteristics from a Validated LC-MS/MS Assay for Mevalonic Acid
| Validation Parameter | Typical Performance Result | Role of Deuterated Internal Standard |
| Linearity Range | 0.5–50.0 ng/mL (r² > 0.99) nih.govresearchgate.net | Ensures accurate ratio calculation across the entire quantitative range. |
| LLOQ | 0.5 ng/mL nih.govresearchgate.net | Allows for reliable signal normalization even at very low concentrations. |
| Intra-day Precision (%CV) | < 2.4% | Corrects for run-to-run instrumental and processing variations. |
| Inter-day Precision (%CV) | < 3.4% | Compensates for day-to-day analytical variability. |
| Accuracy (% Bias) | Within ± 15% of nominal value | Normalizes for sample preparation inconsistencies and matrix effects, ensuring closeness to the true value. |
Development of Sensitive and Specific Non-Radioisotopic Assays for Pathway Activity
Historically, many biological pathway and enzyme activity assays relied on the use of radioisotopes (e.g., ¹⁴C or ³H). creative-proteomics.com While sensitive, these methods pose safety risks, have high costs associated with radioactive material handling and disposal, and often involve laborious procedures. The development of LC-MS/MS methods utilizing stable isotope-labeled standards like this compound has provided a superior alternative for assessing mevalonate pathway activity. researchgate.net
These modern assays offer several advantages:
High Sensitivity and Specificity: The specificity of MS/MS detection allows for the direct and unambiguous measurement of mevalonate, even at very low physiological concentrations in complex biological samples. creative-proteomics.comnih.gov This avoids the potential for interference that can affect other detection methods.
Safety: The use of stable, non-radioactive isotopes eliminates the health and environmental risks associated with radioisotopes.
Quantitative Accuracy: As detailed above, the stable isotope dilution technique provides the highest level of quantitative accuracy, allowing for the detection of subtle changes in metabolite concentrations that may be indicative of altered pathway activity. nih.govnih.gov
Multiplexing Capability: LC-MS/MS methods can be designed to simultaneously measure multiple intermediates within the mevalonate pathway in a single analytical run, providing a more comprehensive snapshot of the pathway's status. nih.govresearchgate.net
By accurately quantifying the concentration of mevalonic acid, researchers can indirectly measure the activity of HMG-CoA reductase, the rate-limiting enzyme in the pathway and the target of statin drugs. creative-proteomics.comcreative-proteomics.com For example, a decrease in plasma mevalonic acid levels following the administration of a statin provides a direct pharmacodynamic biomarker of the drug's efficacy. nih.gov Therefore, assays built around this compound are powerful tools for drug development, disease diagnosis, and fundamental metabolic research. creative-proteomics.comnih.gov
Conclusion and Future Perspectives in Dl Mevalonolactone 4,4,5,5 D4 Research
Current Impact on Understanding Complex Metabolic Networks
DL-Mevalonolactone-4,4,5,5-D4, a deuterated isotopomer of mevalonolactone (B1676541), serves as a crucial tracer for investigating the mevalonate (B85504) (MVA) pathway. researchgate.netmedchemexpress.comcaymanchem.comglpbio.comtargetmol.com This pathway is fundamental for the biosynthesis of a vast array of isoprenoids and sterols, including cholesterol, which are vital for diverse cellular functions. researchgate.netnih.gov The introduction of the stable, heavy isotopes of deuterium (B1214612) (²H) at specific positions in the mevalonolactone molecule allows researchers to track its metabolic fate without the need for radioactive materials.
The primary application of this compound is in Metabolic Flux Analysis (MFA). nih.gov MFA is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. nih.govmedchemexpress.com By introducing the deuterated tracer and analyzing its incorporation into downstream metabolites using mass spectrometry, scientists can elucidate the flow of carbon through the MVA pathway and its interconnected networks. nih.govprinceton.edu
Feeding studies with deuterated mevalonolactone isotopomers have been successfully used to unravel the stereochemical aspects and complex mechanisms of terpene biosynthesis in various organisms. researchgate.net The deuterium label results in a detectable mass shift in the resulting metabolites, which can be precisely measured. This allows for the identification of active, dormant, or alternative metabolic routes, providing a dynamic view of cellular metabolism that cannot be obtained by measuring metabolite concentrations alone. nih.govnih.gov For instance, 13C-MFA has been used to investigate and optimize mevalonate production in engineered Escherichia coli, demonstrating how flux analysis can reveal pathway efficiencies and bottlenecks. nih.gov The use of deuterated tracers like this compound provides similar insights, helping to quantify the contributions of different pathways to the production of specific isoprenoids. researchgate.net
Table 1: Applications of Deuterated Tracers in Metabolic Network Analysis
| Application Area | Description | Key Insights Gained |
| Metabolic Flux Analysis (MFA) | Quantifies the rates of intracellular metabolic reactions by tracking the flow of isotope labels from a tracer to various metabolites. nih.govplos.org | Determination of pathway activity, identification of metabolic bottlenecks, and quantification of carbon flow through branching pathways. nih.gov |
| Biosynthesis Pathway Elucidation | Investigates the step-by-step formation of complex molecules, such as terpenes and steroids. researchgate.net | Unraveling novel reaction mechanisms and stereochemical details of enzymatic reactions. researchgate.netnih.gov |
| Isotope Tracing | Follows the metabolic fate of a labeled compound through a biological system to map pathway connections and metabolite transformations. nih.govnih.gov | Mapping of active metabolic networks and understanding how different pathways are utilized under various conditions. nih.gov |
Potential for Novel Drug Discovery and Mechanistic Studies Leveraging Deuterated Tracers
The mevalonate pathway is a well-established target for drugs, most notably statins, which inhibit the enzyme HMG-CoA reductase. nih.gov Understanding the intricate regulation and flux of this pathway is critical for developing new therapeutic agents. Deuterated tracers like this compound offer significant potential in this arena.
In drug discovery, deuterated compounds are used to study the pharmacokinetic profiles and metabolic fate of drug candidates. While not a drug itself, this compound serves as a powerful tool in mechanistic studies to understand how potential drugs modulate metabolic pathways. researchgate.net For example, by using this tracer, researchers can quantify how an investigational drug alters the flux through the MVA pathway, providing direct evidence of its on-target effect.
Furthermore, deuterated tracers are invaluable for elucidating reaction mechanisms. nih.govresearchgate.net The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the heavier mass of deuterium. nih.gov Observing a KIE can provide crucial evidence for determining the rate-limiting step of an enzymatic reaction and understanding the transition state of the chemical transformation. This level of mechanistic detail is vital for designing more potent and specific enzyme inhibitors.
The MVA pathway's role in various diseases, including cancer and inflammatory conditions, makes it a prime target for new therapies. researchgate.net By enabling a more precise understanding of how this pathway functions and how it is perturbed in disease states, deuterated tracers can accelerate the identification and validation of novel drug targets within the network. medchemexpress.com
Q & A
Q. What is the role of DL-Mevalonolactone-4,4,5,5-D4 in studying the mevalonate pathway?
this compound is a deuterated isotopologue of mevalonolactone, the δ-lactone form of mevalonic acid. It serves as a stable isotopic tracer to investigate metabolic flux in the mevalonate pathway, which produces isoprenoids, sterols, and other lipids. Researchers use it to track deuterium incorporation via LC-MS/MS, enabling precise quantification of pathway intermediates . Methodologically, experiments involve incubating cells or tissues with the deuterated compound, followed by extraction and analysis of downstream metabolites (e.g., cholesterol, ubiquinone) to assess pathway activity .
Q. How does deuterium labeling enhance the detection of DL-Mevalonolactone in LC-MS/MS studies?
Deuterium labeling reduces background noise and improves signal specificity by shifting the mass-to-charge ratio () of the analyte. For example, in , this compound was used to distinguish endogenous mevalonate from exogenous sources in PD-L1 stabilization studies. Researchers should optimize chromatographic separation (e.g., reverse-phase HPLC) and employ multiple reaction monitoring (MRM) to resolve isotopic peaks .
Q. What are the key considerations for synthesizing and verifying the purity of this compound?
Synthesis typically involves catalytic deuteration at the 4,4,5,5 positions of mevalonolactone. Purity verification requires:
- NMR spectroscopy : To confirm deuterium incorporation and absence of protiated contaminants.
- Mass spectrometry : To validate molecular weight (134.166 g/mol) and isotopic enrichment (>98 atom% D) .
- Chromatography : HPLC-UV or GC-MS to ensure no residual solvents or byproducts .
Advanced Research Questions
Q. How can this compound be used to study mitochondrial dysfunction in neurological models?
highlights that mevalonolactone alters mitochondrial membrane potential () and calcium retention. To replicate this:
Q. What experimental designs are suitable for investigating this compound’s role in stabilizing CD274 mRNA?
In , mevalonate stabilized CD274 (PD-L1) mRNA via actinomycin D chase assays. To adapt this:
Q. How can researchers resolve contradictions in data on DL-Mevalonolactone’s metabolic effects?
Contradictions may arise from tissue-specific metabolism or isotopic dilution. Mitigate this by:
Q. What are the implications of combining this compound with immune checkpoint inhibitors in vivo?
suggests synergistic effects with anti-PD-L1 antibodies. To test this:
Q. How does the isotopic purity of this compound affect long-term stability in storage?
Deuterium exchange with ambient moisture can reduce isotopic enrichment. To preserve integrity:
Q. What toxicological profiles should be considered when using this compound in animal studies?
While classifies it as non-hazardous, mitochondrial toxicity (per ) requires:
Q. Can this compound be used to compare mevalonate pathway activity across species?
Yes, but species-specific differences in enzyme kinetics (e.g., HMG-CoA reductase) may alter deuterium incorporation rates. Design cross-species studies by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
